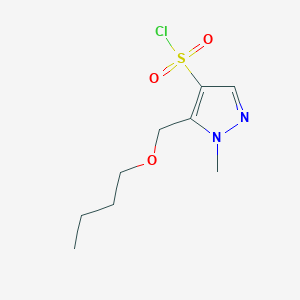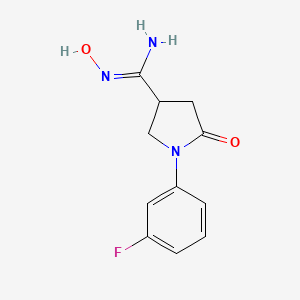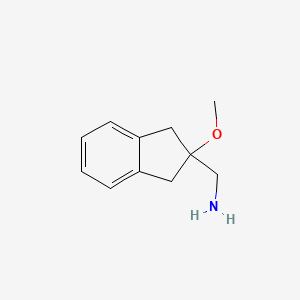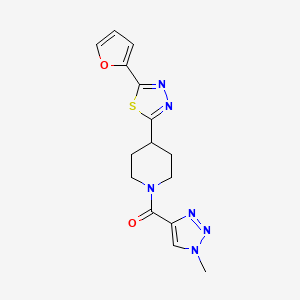
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic rings, including furan, thiadiazole, piperidine, and triazole
科学的研究の応用
Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or inflammation.
Biology: : The compound can be used in biochemical assays to study enzyme activities or receptor binding.
Material Science: : It can be incorporated into polymers or coatings to enhance their properties.
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the furan ring, followed by the introduction of the thiadiazole and triazole moieties. One common approach is to first synthesize the furan derivative, then react it with appropriate reagents to form the thiadiazole ring. Subsequent reactions introduce the piperidine and triazole components.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The thiadiazole ring can be reduced to form a thioamide derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Thioamide derivatives
Substitution: : Various substituted piperidines
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and thiadiazole rings can form hydrogen bonds with amino acids in the active site of enzymes, modulating their activity. The triazole ring can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
This compound is unique due to its combination of multiple heterocyclic rings. Similar compounds include:
Furan derivatives: : These compounds are known for their antioxidant properties and are used in various applications, including food preservation and pharmaceuticals.
Thiadiazole derivatives: : These compounds have shown antibacterial and antifungal activities.
Piperidine derivatives: : These compounds are used in the synthesis of pharmaceuticals and agrochemicals.
Triazole derivatives: : These compounds are known for their antimicrobial and anticancer properties.
In comparison, the presence of all these rings in a single molecule makes this compound particularly versatile and potentially more effective in its applications.
特性
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-20-9-11(16-19-20)15(22)21-6-4-10(5-7-21)13-17-18-14(24-13)12-3-2-8-23-12/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELDCGCPPWPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
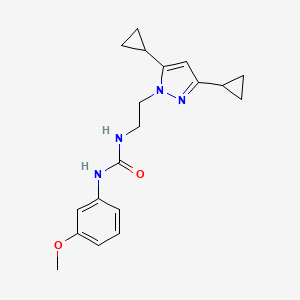
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)
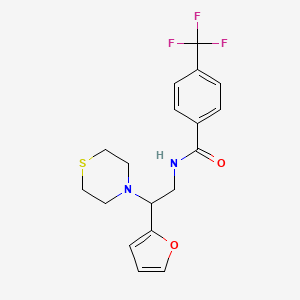
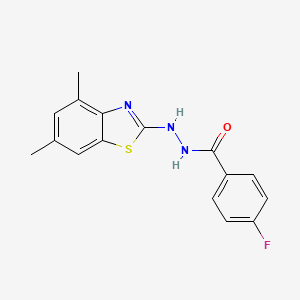
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2819348.png)
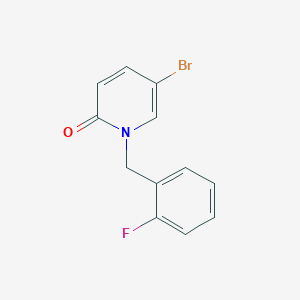
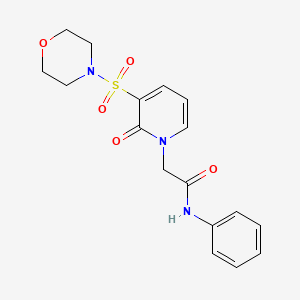
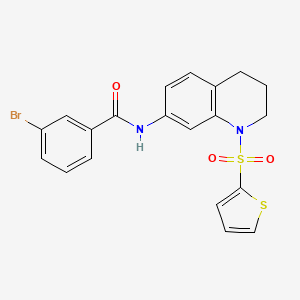
![2-{[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2819352.png)

